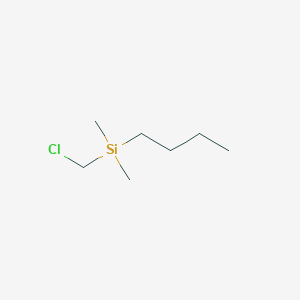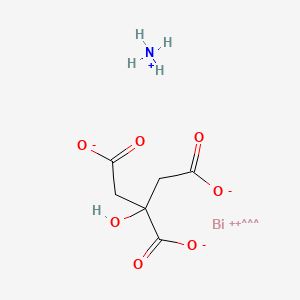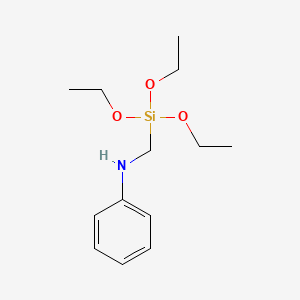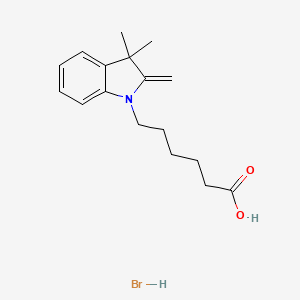![molecular formula C14H10O4S2 B3069286 3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 343228-20-6](/img/structure/B3069286.png)
3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Vue d'ensemble
Description
3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid is a chemical compound known for its unique structure and properties It consists of two benzene rings connected by a single bond, with each benzene ring having a carboxylic acid group and a thiol group attached
Mécanisme D'action
Target of Action
The primary targets of 3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid are heavy metals such as arsenic, gold, and mercury . These heavy metals are toxic to the body and can cause various health problems. The compound acts as a chelating agent, binding to these metals and forming complexes .
Mode of Action
3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid interacts with its targets by forming covalent bonds with the heavy metals . This interaction results in the formation of stable, water-soluble complexes that can be excreted from the body, thereby reducing the concentration of the toxic metals .
Biochemical Pathways
The compound affects the biochemical pathways involved in heavy metal detoxification . By binding to the heavy metals, it prevents them from interacting with other molecules in the body and disrupting normal cellular processes .
Pharmacokinetics
The compound’s ability to form water-soluble complexes with heavy metals likely enhances its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of heavy metal concentrations in the body . This can alleviate symptoms of heavy metal poisoning and prevent further damage to cells and tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid. For instance, the presence of other substances that can bind to the compound may affect its ability to chelate heavy metals . Additionally, the compound’s stability and efficacy may be affected by factors such as pH and temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where two aryl halides are coupled using a palladium catalyst in the presence of a base.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups can be introduced through a Friedel-Crafts acylation reaction, followed by oxidation.
Introduction of Thiol Groups: The thiol groups can be introduced through a nucleophilic substitution reaction, where a suitable thiol reagent is used to replace a leaving group on the benzene ring.
Industrial Production Methods
Industrial production of 3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include thiolates and amines.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols and aldehydes.
Substitution: Thiolates and amines.
Applications De Recherche Scientifique
3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimercaprol: A chelating agent used to treat heavy metal poisoning.
Dimercaptosuccinic acid: Another chelating agent with similar applications.
Sodium 2,3-dimercapto-1-propanesulfonate: A water-soluble chelating agent.
Uniqueness
3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to its biphenyl structure, which provides additional stability and versatility in its applications compared to other chelating agents . Its dual functional groups (thiol and carboxylic acid) allow for more diverse interactions with metal ions and biological molecules .
Propriétés
IUPAC Name |
4-(4-carboxy-3-sulfanylphenyl)-2-sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4S2/c15-13(16)9-3-1-7(5-11(9)19)8-2-4-10(14(17)18)12(20)6-8/h1-6,19-20H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVWIXQVNGAZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)S)S)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



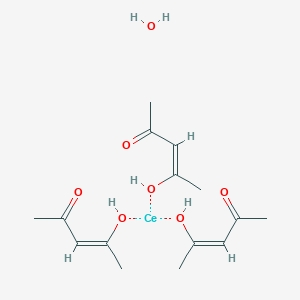
![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3069220.png)

![1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B3069240.png)
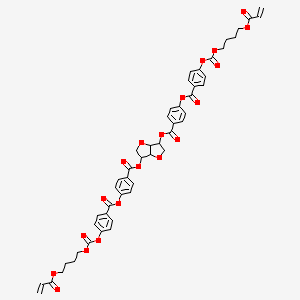
![3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde](/img/structure/B3069250.png)


